molecular formula C19H26N2O2S B5540597 (1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5540597
M. Wt: 346.5 g/mol
InChI Key: IRQFSHNOTSPPRA-DLBZAZTESA-N
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Description

(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C19H26N2O2S and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.17149925 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Studies

Studies have extensively analyzed the structural and conformational aspects of compounds closely related to "(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one". For instance, research on 3,7-diazabicyclo[3.3.1]nonane derivatives highlights the preferred conformation of these compounds in various solvents, contributing to our understanding of their chemical behavior and potential applications in designing more efficient molecular structures for specific uses (Gálvez et al., 1985).

Pharmacological Applications

The pharmacological potential of diazabicyclo nonanone derivatives has been a subject of research, particularly focusing on their interactions with biological targets. For instance, studies have shown that certain derivatives exhibit high affinity for σ1 receptors, suggesting their utility in developing treatments targeting these receptors. This includes investigations into their cytotoxic activities against human tumor cell lines, indicating potential applications in cancer therapy (Geiger et al., 2007).

Drug Delivery Systems

Research into the structural modification of diazabicyclo[3.3.1]nonane derivatives has demonstrated their potential in creating stimulus-sensitive liposomal delivery systems. These systems can rapidly release water-soluble compounds in response to external factors such as pH changes, making them promising candidates for targeted drug delivery applications (Veremeeva et al., 2021).

properties

IUPAC Name

(1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-13-6-14(2)8-15(7-13)11-24-12-18(22)21-9-16-4-5-17(10-21)20(3)19(16)23/h6-8,16-17H,4-5,9-12H2,1-3H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQFSHNOTSPPRA-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)N2CC3CCC(C2)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)CSCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.